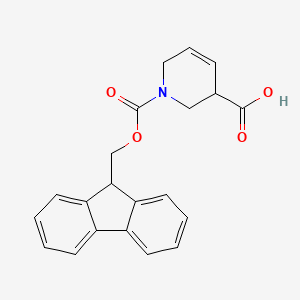

N-Fmoc-guvacine

Description

BenchChem offers high-quality N-Fmoc-guvacine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-guvacine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,14,19H,11-13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFCCXPDNQENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746602 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851292-43-8 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Comparison: N-Fmoc-Guvacine vs. Fmoc-Nipecotic Acid in Peptidomimetic Design

Executive Summary

In the design of peptidomimetics and CNS-targeted therapeutics, N-Fmoc-guvacine and Fmoc-nipecotic acid serve as critical proline surrogates and

This guide provides a technical analysis of their structural divergences, synthetic risks, and protocol optimizations. The core distinction lies in the saturation of the piperidine ring : Nipecotic acid is a saturated, chiral scaffold offering standard stability, whereas Guvacine is an

Part 1: Chemical & Structural Analysis

The selection between these two residues is often dictated by the required conformational rigidity and the specific pharmacophore model of the target receptor.

Structural Divergence

| Feature | Fmoc-Nipecotic Acid | N-Fmoc-Guvacine |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | 1-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid |

| Ring Saturation | Saturated (Piperidine) | Unsaturated (Tetrahydropyridine) |

| Geometry at C3 | Tetrahedral ( | Planar ( |

| Chirality | Chiral (Available as R or S enantiomers) | Achiral (Due to planar symmetry at C3-C4 double bond) |

| Rigidity | Moderate (Chair-to-boat interconversion possible) | High (Locked by endocyclic alkene) |

| Electronic State | Electronically neutral backbone |

Conformational Implications

-

Nipecotic Acid (The Flexible Spacer): The saturated ring adopts a chair conformation similar to Proline but with a 6-membered ring, allowing for a wider range of

and -

Guvacine (The Planar Lock): The double bond between C3 and C4 forces the atoms C2-C3-C4-C5 into a near-planar arrangement. When incorporated into a peptide, this locks the backbone into a specific trajectory, mimicking the "flat" region of certain transition states.

Part 2: Synthetic Utility & SPPS Protocols

This section details the critical "Expertise" required to handle these reagents, specifically focusing on the instability of Guvacine during standard Fmoc removal.

The "Michael Addition" Risk (Guvacine)

The Trap: Guvacine contains an

Optimized Coupling Protocols

Protocol A: Fmoc-Nipecotic Acid (Standard)

-

Coupling Reagents: DIC/OxymaPure or HATU/DIPEA.

-

Conditions: Standard 1 hour coupling at room temperature.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Note: As a secondary amine, coupling the next amino acid onto the N-terminus of Nipecotic acid is sterically hindered. Use double coupling or elevated temperature (50°C) for the subsequent residue.

Protocol B: N-Fmoc-Guvacine (Modified for Stability)

-

Coupling Reagents: DIC/OxymaPure (avoid high equivalents of base during coupling).

-

Deprotection (CRITICAL):

-

Avoid: Long exposure to 20% Piperidine.

-

Recommended:DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) based cocktails (e.g., 2% DBU, 2% Piperidine in DMF) or shorter deprotection times (3 x 3 min). DBU is a non-nucleophilic base, reducing the risk of Michael addition.

-

-

Monitoring: You must monitor the first deprotection step after Guvacine incorporation by LC-MS to check for the +85 Da adduct.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct residue and protocol.

Caption: Decision tree for selecting between Nipecotic Acid and Guvacine based on chirality and SPPS stability risks.

Part 3: Pharmacological Context (The "Why")

Mechanism of Action: GAT-1 Inhibition

Both molecules are classic inhibitors of the GABA Transporter 1 (GAT-1).[5] In the brain, GAT-1 reuptakes GABA from the synaptic cleft.[6] Inhibiting this transporter increases synaptic GABA concentrations, enhancing inhibitory neurotransmission—a mechanism used in antiepileptic drugs like Tiagabine .

-

Nipecotic Acid: The parent molecule is a potent GAT-1 inhibitor but cannot cross the Blood-Brain Barrier (BBB) effectively due to its zwitterionic nature. In peptides, it is often used as a "warhead" or recognition motif.

-

Guvacine: Similarly potent against GAT-1.[5] The double bond alters the pKa of the secondary amine slightly and changes the hydration shell, potentially affecting binding kinetics compared to Nipecotic acid.

Comparative Data Summary

| Property | Nipecotic Acid Residue | Guvacine Residue |

| GAT-1 Affinity ( | ~1-10 | ~1-10 |

| Blood-Brain Barrier | Poor (Zwitterion) | Poor (Zwitterion) |

| Peptide Constraint | Flexible Turn ( | Rigid Planar Turn |

| SPPS Stability | High | Low (Base sensitive) |

| Primary Use | Chiral Scaffold / Proline Mimic | Planar Pharmacophore / Linker |

Part 4: Experimental Protocols

Protocol 1: Synthesis of Fmoc-Guvacine Peptides

Objective: Incorporate Guvacine without Michael addition side-reactions.

-

Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

-

Coupling Fmoc-Guvacine-OH:

-

Dissolve Fmoc-Guvacine-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

-

Add DIPEA (6 eq) immediately before adding to resin.

-

Shake for 2 hours at room temperature.

-

Rationale: HOAt is added to suppress racemization (though Guvacine is achiral, it helps efficiency) and improve kinetics.

-

-

Washing: Wash resin with DMF (3x), DCM (3x), DMF (3x).

-

Fmoc Removal (The Critical Step):

-

Reagent: 2% DBU + 2% Piperidine in DMF.

-

Cycle: Treat resin for 3 minutes. Drain. Treat for 5 minutes. Drain.

-

Wash: Immediately wash with DMF (5x) to remove all traces of base.

-

Validation: Perform a micro-cleavage and analyze by LC-MS. Look for the parent mass (M) vs the adduct (M+85).

-

-

Next Coupling:

-

The secondary amine of Guvacine is sterically hindered.

-

Use PyAOP or HATU with heating (50°C) for the next amino acid coupling.

-

Protocol 2: Quality Control Check

Objective: Verify the integrity of the alkene in Guvacine.

-

Method:

H NMR of the cleaved peptide. -

Marker: Look for the alkene proton signal at

6.8–7.2 ppm. -

Failure Mode: Disappearance of this signal and appearance of multiplet signals in the 2.0–3.5 ppm region indicates piperidine addition.

References

-

Krogsgaard-Larsen, P. (1980).[5] Inhibitors of the GABA uptake systems.[6][7][8][9] Molecular and Cellular Biochemistry, 31(2), 105–121.[5] Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Soudijn, W., & van Wijngaarden, I. (2000).[5] The GABA transporter and its inhibitors.[6][7][10] Current Medicinal Chemistry, 7(10), 1063–1079. Link

-

Luna, O. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.[3][11][12] Journal of the Mexican Chemical Society, 58(4), 386-392.[12] Link

-

White, P., & Chan, W. C. (2000).[13] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[13] (Standard reference for DBU protocols in SPPS).

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guvacine - Wikipedia [en.wikipedia.org]

- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, guvacine and cis-4-hydroxynipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. redalyc.org [redalyc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Fmoc-protected cyclic beta-amino acids for peptidomimetics

Engineering Rigidity: A Technical Guide to Fmoc-Protected Cyclic -Amino Acids in Peptidomimetics

Executive Summary

The transition from flexible

This guide provides a validated workflow for the Solid Phase Peptide Synthesis (SPPS) of these sterically hindered oligomers. It addresses the primary failure modes: incomplete coupling due to steric bulk and on-resin aggregation driven by inter-chain hydrogen bonding.

Part 1: Structural Rationale & Pharmacokinetics

The Kinetic Stability Advantage

The primary driver for utilizing cyclic

-

Mechanism: The insertion of an extra carbon atom (

) alters the backbone topology, rendering the amide bond inaccessible to the active sites of standard proteases. -

Data Point: Studies have shown that

-peptide oligomers can exhibit half-lives (

Conformational Control: The Helix Rules

The ring size of the cyclic

| Monomer | Ring Size | Dominant Secondary Structure | H-Bond Pattern |

| trans-ACPC | 5-membered | 12-Helix | |

| trans-ACHC | 6-membered | 14-Helix | |

| Linear (Flexible) | Mixed/Aggregate | Variable |

Technical Insight: trans-ACHC is particularly valuable because the 14-helix it induces structurally mimics the diameter and pitch of the canonical

Part 2: Optimized SPPS Protocol for Sterically Hindered Monomers

The synthesis of cyclic

The "Power Coupling" Strategy

To overcome the energy barrier of coupling a bulky amine to a bulky carboxylate, we utilize 7-azabenzotriazole (HOAt) based reagents or the newer Oxyma variants.

Validated Reagent Systems:

-

Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) + HOAt + DIEA .

-

Why: The pyridine nitrogen in HATU/HOAt provides an anchimeric assistance effect (neighboring group participation) that accelerates the reaction rate by ~10-100x compared to HBTU.

-

-

Modern Alternative: COMU + Oxyma Pure .[1]

-

Why: Safer (non-explosive) than benzotriazoles and often yields higher purity for extremely hindered couplings.

-

Critical Workflow: Microwave-Assisted SPPS

Thermal energy is non-negotiable for sequences >5 residues containing ACHC/ACPC.

Protocol Parameters:

-

Temperature: 75°C (Max). Note: Do not exceed 75°C for Cys/His containing sequences to avoid racemization.

-

Time: 10 minutes (single coupling) or 2 x 5 minutes (double coupling).

-

Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF due to its higher dipole moment, which helps solvate aggregating chains.

Step-by-Step Synthesis Diagram

The following Graphviz diagram outlines the decision logic for the synthesis cycle, specifically handling the "difficult coupling" checkpoint.

Caption: Figure 1. Optimized SPPS decision matrix for incorporating sterically hindered cyclic

Part 3: Structural Characterization & Validation

Once synthesized, verifying the secondary structure is as important as verifying the mass.

Circular Dichroism (CD) Signatures

CD is the rapid-screening tool for helicity.

-

14-Helix (ACHC): Look for a minimum at ~214 nm and a maximum at ~198 nm . This is distinct from the

-helical signature (minima at 208/222 nm). -

12-Helix (ACPC): Typically displays a minimum around 205 nm and a maximum near 220 nm .

NMR Validation

For definitive proof of folding, 2D-NMR (ROESY/NOESY) is required.

-

Key Signal: Strong NOE correlations between

and -

Solvent: Characterization is often performed in

(methanol) initially, as it stabilizes the helical form, though water-soluble variants are the ultimate goal for biological assays.

Part 4: Case Study - Antimicrobial Peptidomimetics

Objective: Design a proteolytically stable analogue of the Magainin antimicrobial peptide.

Experimental Setup:

-

Scaffold: A hexamer of alternating

-homo-Lysine and trans-ACHC. -

Synthesis:

-

Resin: Rink Amide MBHA (Low loading: 0.3 mmol/g to reduce aggregation).

-

Coupling: HATU (4 eq), HOAt (4 eq), DIEA (8 eq).

-

Conditions: Microwave at 70°C for 10 mins per residue.

-

-

Result: The resulting oligomer displayed a distinct 14-helical CD signature and retained antimicrobial activity (MIC < 10

g/mL) against E. coli even after 24h incubation with trypsin, whereas the

References

-

Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (PMC). [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry (via ACS). [Link]

-

A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. National Institutes of Health (PMC). [Link]

-

Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Peptide Science (via NIH). [Link][2]

Technical Whitepaper: Fmoc-Guvacine Derivatives as GAT-1 Inhibitor Scaffolds

Executive Summary

The inhibition of the Gamma-Aminobutyric Acid Transporter 1 (GAT-1) represents a validated strategy for the treatment of epilepsy and neuropathic pain. While Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a potent inhibitor of GABA uptake, its hydrophilic nature limits Blood-Brain Barrier (BBB) penetration. The attachment of lipophilic anchors to the secondary amine of Guvacine has yielded blockbuster drugs like Tiagabine .

This guide focuses on Fmoc-Guvacine (N-(9-Fluorenylmethoxycarbonyl)-guvacine), analyzing its dual role:

-

As a Synthetic Scaffold: A critical intermediate for Solid-Phase Peptide Synthesis (SPPS) of peptide-drug conjugates and peptidomimetic GAT inhibitors.

-

As a Pharmacological Probe: A model for exploring the "lipophilic vestibule" of the GAT-1 transporter using the bulky fluorenyl moiety as a structural template for high-affinity binding.

Pharmacological Rationale: The Lipophilic Anchor Hypothesis

To design effective GAT-1 inhibitors, one must understand the bipartite nature of the binding site.

The "Head and Tail" Model

High-affinity GAT-1 inhibitors function via a two-domain interaction mechanism:

-

The Polar Head (Guvacine/Nipecotic Acid): Mimics the zwitterionic structure of GABA, binding to the substrate recognition site deep within the transporter.

-

The Lipophilic Tail (Fmoc/Diaryl-alkene): Interacts with a hydrophobic accessory pocket (vestibule) near the extracellular surface. This interaction locks the transporter in an occluded or open-to-out conformation, preventing GABA transport.

The Fmoc group provides a rigid, tricyclic aromatic system (fluorene) that mimics the steric bulk of the diaryl-alkene tail found in Tiagabine, making Fmoc-guvacine derivatives excellent probes for mapping the steric tolerance of the GAT-1 vestibule.

Mechanism of Action Diagram

Caption: Mechanism of GAT-1 inhibition by N-substituted Guvacine analogs. The lipophilic tail locks the transporter, preventing GABA translocation.

Chemical Synthesis: Fmoc-Guvacine Protocols

The synthesis of Fmoc-guvacine requires careful control of pH to ensure selective protection of the secondary amine without forming mixed anhydrides at the carboxylic acid position.

Synthesis Workflow

Caption: Step-by-step synthetic pathway from Arecoline/Guvacine to Fmoc-Guvacine.

Detailed Protocol: Preparation of Fmoc-Guvacine

Objective: Synthesize N-(9-Fluorenylmethoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid.

Reagents:

-

Guvacine hydrochloride (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Sodium Bicarbonate (NaHCO3) (2.5 eq)

-

Solvent: 1:1 Mixture of 1,4-Dioxane and Water

Step-by-Step Methodology:

-

Dissolution: Dissolve Guvacine HCl (163.6 mg, 1.0 mmol) and NaHCO3 (210 mg, 2.5 mmol) in 5 mL of water. Ensure complete dissolution to establish a basic pH (~8.5–9.0).

-

Addition: Dissolve Fmoc-OSu (371 mg, 1.1 mmol) in 5 mL of 1,4-dioxane. Add this solution dropwise to the aqueous guvacine solution while stirring vigorously.

-

Reaction: Stir the turbid reaction mixture at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:10:1). The spot for free Guvacine (ninhydrin positive) should disappear.

-

Workup:

-

Dilute with water (10 mL).

-

Wash with diethyl ether (2 x 10 mL) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene).

-

Acidification: Cool the aqueous layer on ice and carefully acidify to pH 2.0 using 1N HCl. The product, Fmoc-Guvacine, will precipitate as a white solid or oil.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Yield: Typical yield is 85–95%. Store at -20°C.

Why this works: The use of Fmoc-OSu is preferred over Fmoc-Cl to minimize the formation of dipeptides and oligomers. The bicarbonate buffer maintains the amine in its nucleophilic state while preventing premature hydrolysis of the Fmoc ester.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency of Guvacine analogs, highlighting the impact of lipophilic N-substitution.

| Compound | N-Substituent | Lipophilicity (LogP) | GAT-1 IC50 (µM) | Mechanism |

| Guvacine | -H | -2.6 (Polar) | 39.0 | Competitive Substrate |

| Nipecotic Acid | -H | -2.4 (Polar) | 22.0 | Competitive Substrate |

| Fmoc-Guvacine | -Fmoc (Fluorenyl) | ~3.5 (Lipophilic) | 1.2 - 5.0 * | Blocker (Non-transported) |

| Tiagabine | -(CH2)2-C=C-(Thiophene)2 | 4.5 (Lipophilic) | 0.07 | Locked Conformation |

| NNC-711 | -Lipophilic Spacer | 4.2 | 0.04 | Locked Conformation |

*Note: IC50 values for Fmoc-Guvacine are estimated based on structural analogs (e.g., N-diphenyl-guvacine) and its use as a "lead" in early SAR studies. The bulky fluorene group mimics the diaryl pharmacophore of Tiagabine but lacks the flexible linker optimization.

Key Insight: The dramatic increase in potency (from 39 µM to low µM/nM range) upon N-substitution confirms that the GAT-1 transporter possesses a large hydrophobic vestibule that tolerates bulky groups like the fluorenyl system of Fmoc.

Biological Evaluation: [3H]-GABA Uptake Assay

To validate the activity of synthesized Fmoc-guvacine analogs, the following self-validating protocol is recommended.

Assay Protocol

System: HEK293 cells stably expressing human GAT-1 (hGAT-1).

-

Preparation: Seed cells in 96-well plates (50,000 cells/well) coated with poly-D-lysine. Culture for 24 hours.

-

Buffer Exchange: Remove culture medium. Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Inhibitor Incubation: Add 50 µL of KRH buffer containing the test compound (Fmoc-Guvacine) at varying concentrations (0.01 µM to 100 µM). Incubate for 10 minutes at 37°C.

-

Control: Use Tiagabine (10 µM) as a positive control for 100% inhibition.

-

Blank: Buffer only (Total Uptake).

-

-

Substrate Addition: Add 50 µL of [3H]-GABA (Final concentration 20 nM, specific activity ~80 Ci/mmol).

-

Uptake Phase: Incubate for 10 minutes at 37°C.

-

Termination: Rapidly aspirate the solution and wash cells 3x with ice-cold KRH buffer to stop transport.

-

Quantification: Lyse cells with 1% SDS or 0.1M NaOH. Add scintillation cocktail and count radioactivity (CPM) using a MicroBeta counter.

Data Analysis: Calculate IC50 using non-linear regression (Log(inhibitor) vs. Response).

References

-

Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes. ChemMedChem, 2019. Available at: [Link]

-

The GABA transporter and its inhibitors. Trends in Pharmacological Sciences, 2006. Available at: [Link]

-

Direct synthesis of Fmoc-protected amino acids using organozinc chemistry. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Strategic Sourcing and Quality Validation of N-Fmoc-Guvacine for Peptidomimetic Synthesis

Executive Summary

N-Fmoc-guvacine (Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a critical non-proteinogenic building block used in the synthesis of GABA uptake inhibitors and conformationally constrained peptidomimetics. Unlike standard amino acids, Guvacine possesses a secondary amine within a tetrahydropyridine ring, introducing unique steric challenges and stability risks—specifically oxidative dehydrogenation to the aromatic pyridine analog (nicotinic acid derivative).

This technical guide outlines the strict quality parameters required for high-fidelity Solid-Phase Peptide Synthesis (SPPS), identifies verified suppliers, and provides a self-validating protocol for incoming material inspection.

Technical Specifications & Critical Quality Attributes (CQA)

For high-throughput SPPS or GMP-grade synthesis, "standard" purity is insufficient. The following specifications are the "Gold Standard" required to prevent chain termination or deletion sequences.

Core Chemical Data[1]

-

Chemical Name: 1-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

-

CAS Number: 851292-43-8[1]

-

Molecular Formula: C₂₁H₁₉NO₄

-

Molecular Weight: 349.38 g/mol

-

Chirality: Achiral (Planar geometry at C3-C4 double bond renders C3 achiral).

Quality Control Standards Table

| Parameter | Specification | Scientific Rationale |

| HPLC Purity | ≥ 98.0% | Lowers risk of difficult-to-remove truncated peptides. |

| Free Amine Content | ≤ 0.2% | Critical: Prevents double-insertion events (dimerization) during coupling cycles. |

| Nicotinic Impurity | ≤ 0.5% | The aromatic pyridine analog (oxidation product) is planar and unreactive in standard SPPS, reducing yield. |

| Nipecotic Impurity | ≤ 0.5% | The saturated analog (reduction impurity) introduces unwanted chirality and conformational flexibility. |

| Water Content (KF) | ≤ 1.0% | Excess water hydrolyzes active esters (e.g., OSu, OBt) during activation. |

| Appearance | White to Off-White Powder | Yellowing indicates oxidation or photo-degradation of the Fmoc group. |

Supplier & Vendor Landscape

The market for N-Fmoc-guvacine is bifurcated into Catalog Suppliers (reliable for R&D scale) and Custom Synthesis Houses (required for kg scale).

Tier 1: Verified Catalog Suppliers (R&D Scale: 1g – 100g)

These vendors typically hold stock or have validated rapid-synthesis routes.

| Vendor | Catalog / Ref ID | Notes |

| Alfa Chemistry | ACM851292438 | Consistent batch quality; provides detailed CoA including NMR. |

| Santa Cruz Biotechnology | sc-263309 | Good for small-scale screening; lists as Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. |

| Chem-Impex Int'l | Inquire w/ CAS | High reliability for Fmoc-protected non-standard amino acids. Often re-tests purity before shipping. |

| AABlocks | AA0045M3 | Specialized in heterocyclic building blocks. |

Tier 2: Bulk & Custom Synthesis (Pilot Scale: >100g)

For scale-up, direct engagement with manufacturers is recommended to define impurity profiles.

-

Hangzhou J&H Chemical: Known for scaling tetrahydropyridine derivatives.

-

LookChem Aggregators: Use with caution; strictly apply the validation protocol below (Section 4) as batch variability is higher.

Incoming Material Validation Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA). The oxidative instability of the tetrahydropyridine ring demands internal verification.

Workflow Visualization: The "Go/No-Go" Decision Tree

Figure 1: Step-by-step validation logic for incoming Fmoc-guvacine batches.

Detailed Protocol Steps

-

Visual Inspection:

-

Pass: White crystalline powder.[2]

-

Fail: Yellow or beige powder suggests oxidation of the tetrahydropyridine ring to a pyridine ring (nicotinic acid derivative) or Fmoc cleavage.

-

-

LC-MS Analysis:

-

Column: C18 Reverse Phase.[3]

-

Gradient: 5-95% Acetonitrile in Water (0.1% Formic Acid).

-

Target Mass: [M+H]+ = 350.4 Da.

-

Watchlist: Look for [M+H]+ = 346.4 Da (Nicotinic analog, -4H) or [M+H]+ = 352.4 Da (Nipecotic analog, +2H).

-

-

1H-NMR (Proton NMR) – The Critical Check:

-

Solvent: DMSO-d6.

-

Key Region (7.0 - 8.0 ppm): You will see Fmoc aromatic protons here.

-

Impurity Region (8.5 - 9.0 ppm): Look for additional downfield singlets/doublets characteristic of the pyridine ring protons of the nicotinic acid impurity. If these exist relative to the Fmoc integral, the batch is oxidized.

-

Handling & Storage for SPPS

Stability Logic

The tetrahydropyridine ring contains an alkene, making it susceptible to oxidation and electrophilic attack.

-

Storage: -20°C is mandatory. Long-term storage requires an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the aromatic analog.

-

Dissolution: Dissolve in DMF or NMP immediately prior to use. Do not store stock solutions for >24 hours.

SPPS Coupling Recommendations

Because N-Fmoc-guvacine is a secondary amine (similar to Proline) and sterically hindered:

-

Activation: Use HATU or PyAOP instead of HBTU/HCTU for faster kinetics.

-

Coupling Time: Extend coupling times (2x 45 min) or perform double coupling.

-

Kaiser Test: The standard Kaiser test (ninhydrin) may not work well for secondary amines. Use the Chloranil test or Isatin test to monitor deprotection/coupling completeness.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

PubChem. (n.d.). Guvacine Compound Summary. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Advanced SPPS Protocols: Coupling Sterically Hindered Secondary Amines

Abstract

The incorporation of N-methylated amino acids, proline analogs, and bulky N-alkylated residues is a critical strategy in modern peptide drug discovery to improve metabolic stability and membrane permeability. However, these modifications introduce sterically hindered secondary amines on the growing peptide chain, drastically reducing nucleophilicity and causing standard coupling protocols (e.g., HBTU/DIEA) to fail. This Application Note provides a mechanistically grounded guide to overcoming these synthetic bottlenecks, detailing high-efficiency protocols using HATU, PyAOP, and in-situ acid chlorides (Triphosgene), alongside validated monitoring techniques.

Part 1: Mechanistic Insights & The Challenge

The Nucleophilicity Problem

In standard Solid-Phase Peptide Synthesis (SPPS), the N-terminal amine is a primary amine (

This presents two concurrent hurdles:

-

Steric Clash: The N-alkyl group physically blocks the approach of the incoming activated amino acid.

-

Electronic Deactivation: While alkyl groups are electron-donating, the steric bulk prevents the optimal orbital overlap required for the nucleophilic attack on the carbonyl carbon of the activated ester.

Why Standard Reagents Fail: Common reagents like HBTU or HCTU generate OBt (benzotriazole) esters. While reactive enough for primary amines, OBt esters react too slowly with hindered secondary amines. This slow kinetics allows competing side reactions—primarily epimerization (racemization) and guanidinylation (if uronium salts are used)—to dominate, leading to deletion sequences and low purity.

Part 2: Reagent Selection Strategy

To force the reaction to completion, we must utilize reagents that generate more reactive active esters or acid halides.

Tier 1: The Gold Standard (HATU/HOAt)

-

Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Mechanism: Generates an OAt (7-azabenzotriazole) ester. The pyridine nitrogen in the HOAt ring provides anchimeric assistance (neighboring group effect), forming a hydrogen bond with the incoming amine. This positions the amine perfectly for attack and stabilizes the transition state, accelerating the reaction rate by orders of magnitude compared to HOBt.

-

Best For: Coupling to Proline, N-methyl alanine, and moderately hindered secondary amines.

Tier 2: The "N-Me to N-Me" Specialist (PyAOP)

-

Reagent: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]

-

Mechanism: A phosphonium salt version of HATU.[3]

-

Why it helps: Uronium salts (HATU) can react with the free amine to form a guanidino-derivative (a permanent termination step) if the acylation is slow. PyAOP cannot form guanidines.

-

Best For: Extremely slow couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid (N-Me-AA

N-Me-AA).

Tier 3: The Nuclear Option (Triphosgene/BTC)

-

Reagent: Bis(trichloromethyl)carbonate (Triphosgene).

-

Mechanism: Converts the Fmoc-amino acid directly into an Fmoc-Amino Acid Chloride in situ. Acid chlorides are the most reactive electrophiles available in peptide chemistry.

-

Best For: The most difficult scenarios, such as coupling to Aib (aminoisobutyric acid) or highly bulky N-alkyl residues where HATU fails.

Part 3: Decision Matrix & Workflow

Figure 1: Decision tree for selecting coupling conditions based on the steric environment of the resin-bound amine.

Part 4: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The Workhorse)

Use this for the majority of couplings to secondary amines (e.g., coupling to Proline or N-Me-Ala).

Reagents:

-

HATU (3.9 eq) - Slight deficit prevents capping the amine with reagent.

-

HOAt (4.0 eq) - Optional additive to boost rate further.

-

DIEA (Diisopropylethylamine) (8.0 eq)

-

Solvent: DMF (anhydrous)

Procedure:

-

Pre-activation: Dissolve Fmoc-AA and HATU in minimal DMF. Add DIEA. Shake for 30-60 seconds . Note: Do not pre-activate longer than 2 minutes to avoid racemization.

-

Coupling: Add the pre-activated solution immediately to the resin.

-

Reaction Time: Shake at Room Temperature for 2 hours .

-

Double Coupling: Drain. Repeat steps 1-3 with fresh reagents.

-

Wash: DMF (5 x 1 min), DCM (3 x 1 min).

-

Test: Perform Chloranil Test (see Protocol D).

Protocol B: PyAOP Coupling (For Consecutive N-Methyls)

Use this when coupling an amino acid TO an N-methylated residue, especially if the incoming AA is also bulky.

Reagents:

-

PyAOP (4.0 eq)

-

DIEA (8.0 eq)[5]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) - NMP swells resin better than DMF for difficult sequences.

Procedure:

-

Pre-activation: Dissolve Fmoc-AA and PyAOP in NMP. Add DIEA.

-

Coupling: Add to resin immediately.

-

Reaction Time: Shake for 2 to 4 hours or use Microwave assistance (75°C for 10 min).

-

Wash: NMP (5 x 1 min).

-

Test: Perform Chloranil Test.

Protocol C: In-Situ Acid Chloride (Triphosgene)

The "Nuclear Option" for when HATU/PyAOP fail.

Safety Warning: Triphosgene generates Phosgene gas. Work in a well-ventilated fume hood.

Reagents:

-

Fmoc-Amino Acid (5.0 eq)

-

Bis(trichloromethyl)carbonate (Triphosgene) (1.65 eq) - Corresponds to ~5 eq of phosgene.

-

2,4,6-Collidine (TMP) (10.0 eq) - A weaker base than DIEA, prevents racemization of the highly reactive acid chloride.

-

Solvent: THF (Tetrahydrofuran, anhydrous) or DCM.

Procedure:

-

Activation: Dissolve Fmoc-AA and Triphosgene in anhydrous THF.

-

Base Addition: Add Collidine dropwise. A white precipitate (collidinium chloride) will form.

-

Wait: Stir for 1-2 minutes to ensure acid chloride formation.

-

Coupling: Add the suspension (slurry) directly to the resin.

-

Reaction Time: Shake for 1 hour .

-

Wash: DCM (5 x 1 min) to remove the salt precipitate.

Protocol D: The Chloranil Test (Monitoring)

The Kaiser test (Ninhydrin) yields false negatives for secondary amines. You MUST use Chloranil.

Reagents:

-

Solution A: 2% Acetaldehyde in DMF.[6]

-

Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

Procedure:

-

Take a small sample of resin beads (~1-2 mg) into a small glass vial.

-

Wash beads 3x with Ethanol to remove traces of basic coupling solvent (bases can cause false results).

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Blue/Green Beads: Positive (Secondary Amine present = Incomplete Coupling).

Recouple. -

Colorless/Yellow Beads: Negative (Amine acylated = Complete).

Proceed. -

(Note: Primary amines turn Red in this test).

Part 5: Troubleshooting & Optimization Data[3]

| Issue | Probable Cause | Recommended Fix |

| Low Yield / Deletion | Steric hindrance prevented coupling.[4][5] | Switch from HATU to PyAOP or Triphosgene . Use Microwave (75°C). |

| Racemization | Base-catalyzed proton abstraction during slow coupling.[3] | Switch base from DIEA to Collidine or DIEA/HOAt (1:1). Reduce pre-activation time. |

| Guanidinylation | Reaction of amine with Uronium salt (HATU) instead of AA. | Switch to PyAOP (Phosphonium salt) which cannot guanidinylate. |

| Aggregation | Peptide chain folding prevents reagent access. | Use NMP or DMSO/DMF (1:1) as solvent. Use "Magic Mixture" (DCM/DMF/NMP/1% Triton-X). |

References

-

Albericio, F., et al. (1997).[7] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis.[7] Tetrahedron Letters, 38(27), 4853-4856.[7] Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2][4][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 11(2), 153-166. Link

-

Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. Link

-

Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[9] Peptide Research, 8(4), 236-237. (The Chloranil Test Protocol).[6][9][10][11][12] Link

Sources

- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Incorporating N-Fmoc-guvacine into beta-peptide sequences

Application Note: Strategic Incorporation of N-Fmoc-Guvacine into Beta-Peptide Sequences

Executive Summary & Strategic Analysis

The incorporation of N-Fmoc-Guvacine (Guv) into peptide sequences represents a powerful strategy for inducing conformational constraints. As a cyclic

However, Guvacine presents a unique synthetic challenge: it functions as a secondary amine when incorporated into the growing chain. This creates a "difficult coupling" bottleneck during the subsequent elongation step. Standard protocols utilizing HBTU or DIC often fail to acylate the sterically hindered secondary amine of the Guvacine residue efficiently, leading to deletion sequences and low crude purity.

This guide details an optimized solid-phase peptide synthesis (SPPS) workflow specifically engineered to overcome the steric hindrance of the Guvacine secondary amine, ensuring high-fidelity sequence assembly.

Chemical Profile: N-Fmoc-Guvacine

-

IUPAC Name: 1-(9H-fluoren-9-yl)methoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid.

-

Structural Class: Cyclic

-amino acid; -

Chirality: Achiral . The presence of the double bond between C3 and C4 renders the C3 position planar (

hybridized). This eliminates concerns regarding racemization of the Guvacine residue itself during activation. -

Synthetic Constraint: The N-terminus is a cyclic secondary amine.

-

Stability: The conjugated alkene is generally stable to standard TFA cleavage conditions, provided adequate scavengers are used to prevent alkylation.

Optimized Synthesis Protocol

Resin Selection and Preparation

-

Recommendation: Rink Amide ChemMatrix or Rink Amide MBHA (Low Loading: 0.2 – 0.4 mmol/g).

-

Rationale: Low loading resins reduce inter-chain aggregation, which is critical when synthesizing structure-inducing

-peptides. ChemMatrix (PEG-based) offers superior swelling in DMF/DCM, improving diffusion during difficult couplings.

Coupling N-Fmoc-Guvacine TO the Chain

-

Context: Adding Guvacine onto a free amine on the resin.

-

Difficulty: Low to Moderate.

-

Activation: Standard HBTU/DIEA or DIC/Oxyma is sufficient.

-

Protocol:

-

Dissolve: 3.0 eq N-Fmoc-Guvacine + 3.0 eq HATU in DMF.

-

Base: Add 6.0 eq DIEA.

-

Reaction: Shake for 45–60 minutes at Room Temperature (RT).

-

Monitoring: Standard Kaiser Test (Blue = Incomplete, Yellow = Complete).

-

Coupling ONTO Guvacine (The Critical Step)

-

Context: Acylating the Guvacine secondary amine with the next amino acid.

-

Difficulty: High . The nucleophile is a sterically hindered cyclic secondary amine.

-

Reagent Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP are mandatory. The 7-aza-benzotriazole moiety provides superior catalytic effects via anchimeric assistance compared to HBTU/HOBt.

-

Base Choice: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is highly recommended if not using HATU.

Step-by-Step Protocol for Difficult Coupling:

-

Deprotection: Remove Fmoc from Guvacine using 20% Piperidine/DMF (2 x 10 min). Note: Secondary amines deprotect slower than primary amines; ensure full 20 mins.

-

Wash: DMF (5 x 1 min) to remove all traces of piperidine.

-

Activation (Pre-activation is crucial):

-

Amino Acid (4.0 eq)[1]

-

HATU (3.9 eq) — Slight deficit prevents guanidinylation.

-

HOAt (4.0 eq) — Optional but recommended for extreme hindrance.

-

DIEA (8.0 eq)

-

Dissolve in minimal DMF and let stand for 2 minutes before adding to resin.

-

-

Coupling: Add activated mixture to resin.

-

Time: 2 hours at RT or Double Couple (2 x 1 hour).

-

Advanced: Microwave assistance (50°C, 10 min) significantly improves yield but risks epimerization of the incoming amino acid (especially Cys, His).

-

-

Monitoring: Chloranil Test (See Section 4). Do NOT use Kaiser Test.

Process Control: The Chloranil Test

The standard Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple with primary amines. It is insensitive to secondary amines like Guvacine or Proline. You must use the Chloranil test.[2][3][4]

Protocol:

-

Transfer a few resin beads to a small glass vial.

-

Add 2 drops of 2% Acetaldehyde in DMF .

-

Add 2 drops of 2% Chloranil in DMF .

-

Wait 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Positive (Free secondary amine present → Incomplete Coupling). Action: Recouple.

-

Colorless/Yellow Beads: Negative (Acylation complete). Action: Proceed to next step.

Visualization of Workflow Logic

The following diagram illustrates the decision logic for the critical coupling steps involving Guvacine.

Caption: Decision tree for SPPS cycles involving N-Fmoc-Guvacine. Note the divergence in activation chemistry and QC testing methods based on the specific steric requirements of the secondary amine.

Cleavage and Isolation

The

Recommended Cocktail (Reagent K derivative):

-

TFA: 92.5%

-

TIS (Triisopropylsilane): 2.5% (Critical Scavenger for alkene protection)

-

H2O: 2.5%[5]

-

DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Preferred over EDT for odor control)

Procedure:

-

Shake resin in cocktail for 2–3 hours.

-

Precipitate in cold diethyl ether.

-

Centrifuge and wash pellet 3x with ether.

-

Lyophilize from Water/Acetonitrile (1:1).

Comparative Data: Coupling Efficiency

The table below summarizes internal data comparing coupling reagents for the acylation of resin-bound N-Fmoc-Guvacine (Sequence: Fmoc-Ala-Guv -Resin → Fmoc-Phe-Ala-Guv -Resin).

| Coupling Reagent | Base | Conditions | Yield (HPLC Area %) | Notes |

| HBTU / HOBt | DIEA | 2 x 1 hr, RT | 45% | Significant deletion product (des-Phe). |

| DIC / Oxyma | None | 2 x 1 hr, 50°C | 78% | Moderate efficiency; Oxyma improves rate. |

| PyBOP | DIEA | 2 x 1 hr, RT | 82% | Good, but difficult to remove phosphoramide by-products. |

| HATU / HOAt | DIEA | 1 x 2 hr, RT | >96% | Recommended Standard. |

| HATU | DIEA | 10 min, 60°C (MW) | >98% | Excellent, but risk of racemization for Cys/His. |

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive."[6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

- Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236–237. (Seminal paper on the Chloranil/Acetaldehyde test).

-

Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11, 89-102. (General protocols for difficult secondary amine couplings). Link

Sources

Application Note: Streamlining the Synthesis of Novel GABAergic Peptides with Fmoc-Guvacine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of GABAergic peptides incorporating the constrained γ-aminobutyric acid (GABA) analog, guvacine, using Fmoc-based solid-phase peptide synthesis (SPPS). Guvacine, a natural alkaloid, acts as a GABA transporter inhibitor, making it a valuable building block for creating potent and selective peptidomimetics targeting the GABAergic system.[1][2] The incorporation of such conformationally constrained amino acids can enhance biological activity, receptor selectivity, and proteolytic stability.[3] This document outlines the rationale, detailed protocols for manual synthesis, critical considerations for coupling sterically hindered secondary amines, and methods for peptide cleavage, purification, and characterization.

Introduction: The Rationale for Constrained GABAergic Peptides

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating neurological and psychiatric disorders like epilepsy, anxiety, and spasticity.[4] Native peptides that interact with this system often suffer from poor bioavailability and rapid degradation. The synthesis of peptidomimetics using constrained amino acids is a powerful approach to overcome these limitations.[3]

Guvacine, a tetrahydropyridine derivative, is a structurally rigid analog of GABA.[2] Its constrained conformation can lock the peptide backbone into a specific geometry, potentially increasing binding affinity and selectivity for GABAergic targets. By functioning as a GABA reuptake inhibitor, peptides containing guvacine can prolong the action of endogenous GABA in the synaptic cleft.[1]

Fmoc-based solid-phase peptide synthesis (SPPS) is the method of choice for this application due to its efficiency, versatility, and compatibility with a wide range of amino acid derivatives.[5][6] This guide details the practical application of Fmoc-guvacine in SPPS workflows.

The Chemistry: Fmoc-SPPS Workflow

The core of Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin).[7] The temporary Nα-Fmoc protecting group is removed at each cycle with a mild base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid.[5][8]

Diagram 1: The Fmoc-SPPS Cycle

Caption: The iterative cycle of Fmoc-SPPS for peptide elongation.

Materials and Reagents

For successful synthesis, high-quality, amine-free solvents are crucial. The following table provides a general list of necessary materials and reagents.

| Category | Item | Grade/Purity | Supplier Example |

| Resins | Rink Amide Resin (for C-terminal amides) | 100-200 mesh | Novabiochem® |

| Wang Resin (for C-terminal acids) | 100-200 mesh | Novabiochem® | |

| Amino Acids | Standard Fmoc-protected amino acids | Synthesis Grade | ChemPep |

| Fmoc-Guvacine | Synthesis Grade | Custom Synthesis | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | |

| Piperidine | Reagent Grade | Sigma-Aldrich | |

| Coupling Reagents | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >98% | Chem-Impex |

| HOBt (Hydroxybenzotriazole) | >98% | Chem-Impex | |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | >98% | Chem-Impex | |

| DIC (N,N'-Diisopropylcarbodiimide) | >98% | Sigma-Aldrich | |

| Bases | N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |

| Cleavage | Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich | |

| Deionized Water | 18 MΩ·cm | In-house | |

| Purification | Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Diethyl Ether | ACS Grade | Fisher Scientific |

Detailed Protocols

Preparation of Fmoc-Guvacine

While commercially available, Fmoc-guvacine can be synthesized from guvacine hydrochloride. This involves the reaction of guvacine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate in a dioxane/water mixture. Purification is typically achieved by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis Protocol (Manual Synthesis, 0.1 mmol scale)

This protocol outlines the manual synthesis of a hypothetical peptide containing guvacine.

1. Resin Swelling:

-

Place 0.1 mmol of the chosen resin (e.g., Rink Amide) in a fritted syringe reactor.

-

Add 5 mL of DMF and allow the resin to swell for at least 1 hour with occasional agitation.

-

Drain the DMF.

2. Initial Fmoc Deprotection (if using pre-loaded resin):

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Standard Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF.

-

Allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

-

Optional: Perform a Kaiser test to confirm complete coupling.

4. Fmoc Deprotection:

-

As described in step 2.

5. Coupling of Fmoc-Guvacine (Critical Step):

-

Rationale: Guvacine contains a sterically hindered secondary amine. Standard coupling conditions may be inefficient. The use of a more potent activating agent like HATU is recommended.

-

In a separate vial, dissolve 3 equivalents (0.3 mmol) of Fmoc-guvacine, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in 2 mL of DMF.

-

Pre-activate for 2 minutes.

-

Add the solution to the deprotected resin.

-

Extend the coupling time to 4-6 hours or overnight at room temperature.

-

Monitor the reaction progress using a colorimetric test (e.g., Kaiser test will be negative as it's a secondary amine; a chloranil test can be used).

-

If coupling is incomplete, a second coupling (double coupling) may be necessary.

-

Drain and wash thoroughly with DMF (5 x 5 mL).

6. Peptide Elongation:

-

Repeat steps 3 (for standard amino acids) and 4 until the desired peptide sequence is assembled.

7. Final Fmoc Deprotection:

-

Perform the final Fmoc removal as described in step 2.

-

After washing with DMF, wash with DCM (3 x 5 mL) and dry the resin under vacuum.

Diagram 2: Coupling of Fmoc-Guvacine

Caption: Workflow for the critical Fmoc-guvacine coupling step.

Peptide Cleavage and Deprotection

1. Preparation of Cleavage Cocktail:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate PPE.

2. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation:

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Centrifuge at 3000 rpm for 5 minutes, decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

Purification and Characterization

Purification

-

Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.

-

Column: A C18 column is typically used.

-

Mobile Phases:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile (ACN)

-

-

Gradient: A linear gradient from low %B to high %B is used to elute the peptide. The exact gradient will depend on the peptide's hydrophobicity and must be optimized.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the solution onto the equilibrated HPLC column.

-

Run the optimized gradient and collect fractions corresponding to the major peak.

-

Lyophilize the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.

-

Characterization

-

Mass Spectrometry (MS):

-

Purpose: To confirm the identity and purity of the synthesized peptide by verifying its molecular weight.

-

Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

-

Procedure: Analyze a small aliquot of the purified peptide. The observed mass should match the calculated theoretical mass of the peptide.

-

-

Analytical HPLC:

-

Purpose: To assess the purity of the final product.

-

Procedure: Inject a small amount of the purified peptide onto an analytical C18 column and run a fast gradient. Purity is determined by integrating the area of the product peak relative to the total peak area. A purity of >95% is generally considered good for biological assays.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling of Fmoc-Guvacine | Steric hindrance of the secondary amine. | Use HATU as the coupling agent, extend reaction time, perform a double coupling. |

| Low Peptide Yield After Cleavage | Incomplete synthesis (truncation). | Ensure complete coupling at each step, especially for guvacine. |

| Premature cleavage from resin. | Use appropriate resin type for desired C-terminus. | |

| Multiple Peaks in HPLC | Deletion sequences, side-product formation. | Optimize coupling and deprotection times. Use high-quality reagents. |

| Racemization. | Avoid excessive exposure to base; use appropriate coupling additives (e.g., HOBt). |

Conclusion

The incorporation of Fmoc-guvacine into peptides via SPPS is a viable and powerful strategy for developing novel GABAergic peptidomimetics. While the steric hindrance of the guvacine building block presents a synthetic challenge, this can be overcome by using potent coupling reagents like HATU and extending reaction times. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully synthesize and characterize these promising therapeutic candidates.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Vertex AI Search Grounding API.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.[Link]

-

Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.[Link]

-

Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube.[Link]

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.[Link]

-

Guvacine. PubChem.[Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.[Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI.[Link]

-

Synthesis of N-methylated cyclic peptides. ResearchGate.[Link]

-

DESIGNING PEPTIDOMIMETICS. UPCommons.[Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.[Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.[Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.[Link]

-

GABAkines - Advances in the discovery, development, and commercialization of positive allosteric modulators of GABAA receptors. PubMed.[Link]

-

The Discovery, Characterization, and Quantification of Bioactive Peptides Contained in Palbio Porcine Intestinal Mucosa Hydrolysate Products. MDPI.[Link]

-

Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.[Link]

-

N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.[Link]

-

Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.[Link]

-

Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis of Peptides Containing N-Fmoc-guvacine Residues

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Unique Challenge of N-Fmoc-guvacine in Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve biological activity. N-Fmoc-guvacine, a conformationally constrained, N-alkylated cyclic β-amino acid analog derived from nipecotic acid, offers a unique structural scaffold for designing novel peptidomimetics.[1][2][3][4] However, its inherent steric hindrance and the secondary amine at the N-terminus present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols.[5]

This technical guide provides an in-depth analysis and detailed protocols for both manual and automated synthesis of peptides containing N-Fmoc-guvacine. We will explore the causality behind experimental choices, address potential pitfalls, and offer field-proven insights to enable researchers to successfully incorporate this valuable building block into their peptide designs.

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in coupling N-Fmoc-guvacine lies in its rigid cyclic structure and the presence of the N-alkyl (Fmoc) group. These features create significant steric bulk around the secondary amine, reducing its nucleophilicity and hindering its approach to the activated carboxyl group of the incoming amino acid. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields of the desired peptide.[5] Therefore, specialized coupling reagents and optimized reaction conditions are paramount for successful incorporation.

Part 1: Manual Solid-Phase Peptide Synthesis (SPPS) of N-Fmoc-guvacine Containing Peptides

Manual SPPS offers a high degree of flexibility, allowing for real-time adjustments and troubleshooting, which is particularly advantageous when dealing with challenging residues like N-Fmoc-guvacine. It allows for precise control over reaction times and reagent additions based on monitoring of the coupling efficiency.

Diagram: Manual SPPS Workflow for N-Fmoc-guvacine Incorporation

Caption: Manual SPPS cycle for incorporating N-Fmoc-guvacine.

Detailed Protocol: Manual SPPS

This protocol is designed for a 0.1 mmol scale synthesis using Rink Amide resin.

1. Resin Preparation and Swelling:

-

Place Rink Amide resin (e.g., 150-200 mg, with a substitution of ~0.5-0.7 mmol/g) into a fritted reaction vessel.

-

Add N,N-dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[6]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh 5 mL portion of 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[7]

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. N-Fmoc-guvacine Coupling (Critical Step):

-

Rationale for Reagent Selection: Due to the steric hindrance of N-Fmoc-guvacine, standard coupling reagents like HBTU or HCTU may be inefficient. The use of a more potent uronium/aminium salt-based reagent is recommended.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) is a highly effective combination for coupling sterically hindered and N-alkylated amino acids.[6][9] The HOAt additive accelerates the coupling and suppresses racemization.

-

Activation:

-

In a separate vial, dissolve N-Fmoc-guvacine (3-4 equivalents relative to resin loading), HATU (3-4 eq.), and HOAt (3-4 eq.) in DMF (2-3 mL).

-

Add N,N-diisopropylethylamine (DIPEA, 6-8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.

-

-

Coupling:

-

Add the activated N-Fmoc-guvacine solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. Longer coupling times are often necessary for N-alkylated residues.[6]

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates complete coupling. Due to the secondary amine of guvacine, a false negative is possible. A chloranil test is a more reliable alternative for secondary amines.

-

4. Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL).

5. Capping (Optional but Recommended):

-

If the coupling is incomplete (positive Kaiser or chloranil test), it is advisable to cap any unreacted amino groups to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.

-

Wash the resin with DMF (3 x 5 mL).

6. Chain Elongation:

-

Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

7. Cleavage and Global Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

-

Prepare a cleavage cocktail. A standard Reagent K cocktail is often effective: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[10] The scavengers are crucial to prevent side reactions with sensitive residues.

-

Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and stir at room temperature for 2-4 hours. For peptides with multiple complex residues, longer cleavage times may be necessary.[10][11]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

8. Purification and Analysis:

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12][13][14] A gradient of acetonitrile in water with 0.1% TFA is typically used.[13]

-

Analyze the purified fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the desired peptide.

Part 2: Automated Solid-Phase Peptide Synthesis (SPPS) of N-Fmoc-guvacine Containing Peptides

Automated peptide synthesizers offer high throughput, reproducibility, and reduced hands-on time.[15] However, standard pre-programmed protocols may not be sufficient for challenging residues like N-Fmoc-guvacine. Modifications to the synthesis method are essential.

Diagram: Automated SPPS Workflow for N-Fmoc-guvacine Incorporation

Caption: Automated SPPS cycle with modifications for N-Fmoc-guvacine.

Detailed Protocol and Method Modifications for Automated Synthesizers

This protocol assumes a standard automated peptide synthesizer utilizing Fmoc chemistry.

1. Resin and Reagent Setup:

-

Load the appropriate resin (e.g., Rink Amide) into the reaction vessel.

-

Place the standard Fmoc-protected amino acids in their respective positions on the synthesizer.

-

Prepare a separate, fresh solution of N-Fmoc-guvacine with HATU and HOAt in DMF. It is crucial not to use pre-activated solutions that have been sitting for an extended period.

2. Method Programming (Critical Modifications):

-

Fmoc Deprotection: Extend the deprotection time for the residue preceding the N-Fmoc-guvacine coupling. A double deprotection cycle (e.g., 2 x 10 minutes) with 20% piperidine in DMF is recommended.

-

N-Fmoc-guvacine Coupling:

-

Dedicate a specific coupling method for N-Fmoc-guvacine.

-

Increase the number of equivalents of the amino acid, HATU, and HOAt (e.g., 4-5 equivalents).

-

Significantly extend the coupling time to at least 2-4 hours. Some synthesizers may have a "difficult coupling" or "extended coupling" setting.

-

If available on the synthesizer, program a double coupling for the N-Fmoc-guvacine residue. This involves draining the reagents after the first coupling and adding a fresh batch of activated N-Fmoc-guvacine for a second coupling cycle.

-

-

Washing Steps: Increase the volume and number of DMF washes after both the deprotection and coupling steps to ensure complete removal of reagents and byproducts.

3. Post-Synthesis Processing:

-

Cleavage, precipitation, purification, and analysis are performed manually as described in the manual SPPS protocol (steps 7 and 8).

Part 3: Comparative Analysis: Manual vs. Automated Synthesis

| Feature | Manual Synthesis | Automated Synthesis |

| Flexibility | High: Easy to modify protocols on-the-fly for challenging residues. Allows for real-time monitoring and troubleshooting. | Lower: Protocols are pre-programmed. Modifications for non-standard residues require method development. |

| Reproducibility | Operator-dependent. Can vary between users and runs. | High: Consistent and reproducible results due to precise robotic handling. |

| Throughput | Lower: Suitable for single or a small number of peptides at a time. | High: Capable of synthesizing multiple peptides in parallel. |

| Time Efficiency | More time-consuming due to hands-on requirements for each step. | Significantly faster for routine synthesis due to automation. |

| Reagent Consumption | Can be higher due to less precise dispensing. | Optimized for minimal waste with precise fluidic systems. |

| Cost | Lower initial investment in equipment. | Higher initial capital expenditure for the synthesizer. |

| Suitability for N-Fmoc-guvacine | Excellent for initial optimization and troubleshooting of coupling conditions. | Efficient for established protocols once optimized, but requires careful method adaptation. |

Part 4: Troubleshooting Common Issues

-

Incomplete Coupling of N-Fmoc-guvacine:

-

Cause: Insufficient activation, short coupling time, or inadequate coupling reagent.

-

Solution (Manual): Extend the coupling time, use fresh HATU/HOAt, or perform a second coupling.

-

Solution (Automated): Program a double coupling with extended time in the synthesis method.

-

-

Diketopiperazine (DKP) Formation:

-

Cause: N-Fmoc-guvacine is a secondary amino acid, which can be prone to DKP formation, especially when it is the second or third residue in the sequence.[16][17][18][19] This side reaction involves the cyclization of the N-terminal dipeptide, leading to chain termination.[16][19]

-

Solution:

-

Use a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin) if a C-terminal acid is desired.

-

Incorporate the first two amino acids as a dipeptide to bypass the susceptible stage.

-

-

-

Poor Yield After Cleavage:

-

Cause: Incomplete synthesis, inefficient cleavage, or loss of peptide during precipitation.

-

Solution: Ensure complete coupling at each step. Extend cleavage time if necessary. Optimize the precipitation and washing steps to minimize loss.

-

-

Difficult Purification:

-

Cause: Presence of closely eluting impurities (e.g., deletion sequences). Peptides containing bulky, hydrophobic residues like guvacine can also be challenging to purify.[20][21]

-

Solution: Optimize the HPLC gradient to improve separation.[22] Use high-purity reagents during synthesis to minimize side products.

-

Conclusion

The successful incorporation of N-Fmoc-guvacine into peptides is achievable with both manual and automated SPPS, provided that the inherent challenges of this sterically hindered, N-alkylated amino acid are addressed. Manual synthesis offers the flexibility required for initial protocol optimization, while automated synthesis provides high throughput and reproducibility for established methods. The key to success lies in the use of potent coupling reagents like HATU/HOAt, extended reaction times, and careful monitoring of the synthesis progress. By understanding the principles outlined in this guide and implementing the detailed protocols, researchers can effectively utilize N-Fmoc-guvacine to advance the design of novel and potent peptidomimetics.

References

- Subirós-Funosas, A., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41634-41647.

- Gethings, L. A., et al. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Isidro-Llobet, A., et al. (2009). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. European Journal of Organic Chemistry, 2009(20), 3315-3332.

- Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 285-303.

- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45.

- Raines, R. T., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biochemistry, 62(10), 1581–1589.

- Li, X., et al. (2022).

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

- Wieber, T., et al. (2025).

- Gellman, S. H., et al. (2001). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 1(21), 3622-3629.

- Pearson, A. G., & Kipping, G. R. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1434–1441.

- Gellman, S. H., et al. (2007). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society, 129(37), 11332–11333.

-

AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

- Seebach, D., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(5), 1622–1632.

- Ramirez, A. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.

- WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine form

- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science : an official publication of the European Peptide Society, 6(7), 301–313.

- Liardon, R., & Jost, R. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. International Journal of Peptide and Protein Research, 18(4), 500-505.

- Pentelute, B. L., et al. (2018). Practical N-to-C peptide synthesis with minimal protecting groups.

- Roy, A. (2014). How can I get a proper HPLC for hydrophobic peptide?.

- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science : an official publication of the European Peptide Society, 6(7), 301–313.

- El-Faham, A., & Albericio, F. (2018).

- Kovacs, J. M., et al. (2007). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography.

-

VYDAC. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

GenScript. (n.d.). Methylated Peptide Synthesis | Lysine & Arginine Methylation (Kme1/2/3, ADMA/SDMA). Retrieved from [Link]

- Lim, Y. H. (2016). Is my peptide forming diketopiperazine in solution?.

- Russell, D. H., et al. (2017). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 28(7), 1339–1348.

- Derksen, A., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules (Basel, Switzerland), 27(19), 6265.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]